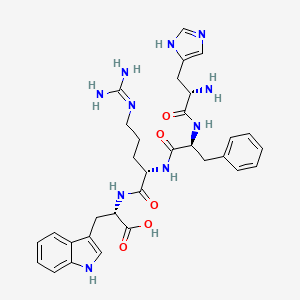

His-DPhe-Arg-Trp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

His-DPhe-Arg-Trp is a tetrapeptide composed of four amino acids: histidine, D-phenylalanine, arginine, and tryptophan. This compound is part of the melanocortin system, which includes a family of peptides involved in various physiological functions such as pigmentation, steroidogenesis, and appetite regulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von His-DPhe-Arg-Trp erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure, Histidin, wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt, und die nächste Aminosäure, D-Phenylalanin, wird unter Verwendung eines Kupplungsreagenzes wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekuppelt.

Wiederholung: Die Entschützungs- und Kupplungsschritte werden für Arginin und Tryptophan wiederholt.

Abspaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Technologien wie der Mikrowellen-gestützten Peptidsynthese kann die Effizienz des Prozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

His-DPhe-Arg-Trp kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophan-Rest kann oxidiert werden, um Kynurenin-Derivate zu bilden.

Reduktion: Die Disulfidbrücken in Peptiden können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können durch andere Reste ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Oxidation: Kynurenin-Derivate aus Tryptophan.

Reduktion: Reduziertes Peptid mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

His-DPhe-Arg-Trp hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht für seine Rolle im Melanocortin-System und seine Auswirkungen auf physiologische Funktionen wie Pigmentierung und Appetitregulierung.

Medizin: Als potenzieller therapeutischer Wirkstoff für Stoffwechselstörungen und Fettleibigkeit untersucht, da er mit Melanocortin-Rezeptoren interagiert.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und kosmetischen Produkten eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit Melanocortin-Rezeptoren interagiert, insbesondere mit dem Melanocortin-3-Rezeptor (MC3R) und dem Melanocortin-4-Rezeptor (MC4R). Nach der Bindung an diese Rezeptoren aktiviert das Peptid den G-Protein-gekoppelten Rezeptor-Signalweg, was zur Produktion von cyclischem Adenosinmonophosphat (cAMP) führt. Diese Signalkaskade reguliert verschiedene physiologische Funktionen, darunter die Energiehomöostase und den Appetit .

Wirkmechanismus

His-DPhe-Arg-Trp exerts its effects by interacting with melanocortin receptors, particularly melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade regulates various physiological functions, including energy homeostasis and appetite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-His-Arg-(pI)DPhe-Tic-NH2: Ein Tetrapeptid mit ähnlicher Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.

Ac-Arg-Arg-(pI)DPhe-Tic-NH2: Ein weiteres Tetrapeptid mit Modifikationen an der dritten und vierten Position.

Einzigartigkeit

His-DPhe-Arg-Trp ist aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, Melanocortin-Rezeptoren selektiv zu aktivieren, einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung des Melanocortin-Systems und die Entwicklung gezielter Therapien für Stoffwechselstörungen .

Eigenschaften

Molekularformel |

C32H40N10O5 |

|---|---|

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

CAYNQHPLZNPBIO-MNUOIFNESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

![H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid](/img/structure/B10849187.png)

![H-D-Phe-c[Cys-Ala-D-Trp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849194.png)

![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)

![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)

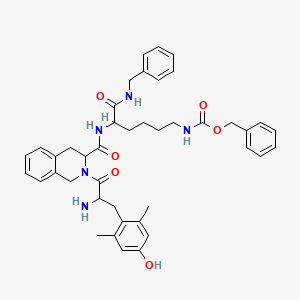

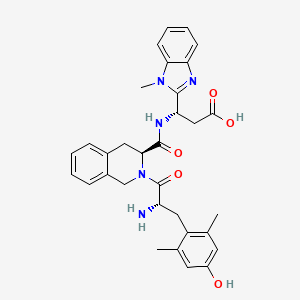

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849223.png)

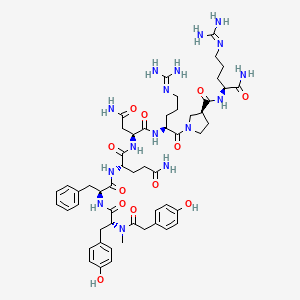

![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849235.png)

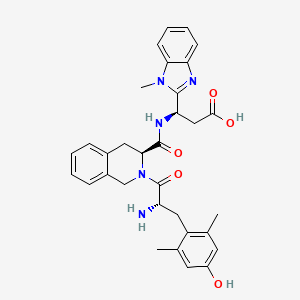

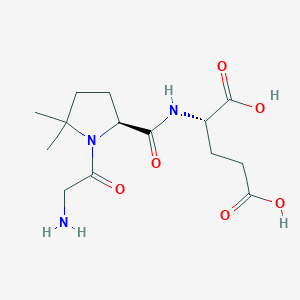

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)